13-Octadecenal

Description

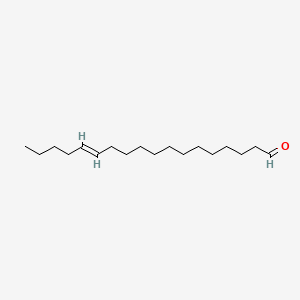

Structure

2D Structure

3D Structure

Properties

CAS No. |

69820-24-2 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(E)-octadec-13-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5+ |

InChI Key |

QIRGIHPYVVKWTO-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCCC=O |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Biogenic Pathways and Ecological Origins of 13 Octadecenal

Microbial Synthesis and Biotransformation Pathways

Microorganisms, particularly yeast, have been engineered to produce a variety of aldehydes, including those with long carbon chains. This is achieved by introducing heterologous genes that encode the necessary biosynthetic enzymes.

Identification of Microorganisms Involved in 13-Octadecenal Bioproduction

While there are no known natural microorganisms that produce this compound, the yeast Saccharomyces cerevisiae has been successfully used as a chassis for the heterologous expression of genes to produce precursors of this compound. nih.gov This yeast is a well-established model organism for metabolic engineering due to its genetic tractability and robustness in industrial fermentations. juniperpublishers.com

Biocatalytic Conversion Routes Leading to this compound

The biocatalytic production of this compound in a microbial host would involve the conversion of a suitable C18 fatty acid precursor, such as oleic acid. The key enzymatic steps are the desaturation at the 13th position, which is not a common reaction, followed by the reduction of the carboxylic acid to an aldehyde.

Saccharomyces cerevisiae has been engineered to perform key steps in the biosynthesis of this compound precursors. nih.gov In the study on Chilo suppressalis pheromone biosynthesis, the gene CsupFAR2 was expressed in S. cerevisiae. nih.gov When the yeast was fed with the precursor fatty acid, (Z)-13-octadecenoic acid, it successfully produced the corresponding fatty alcohol, (Z)-13-octadecenol. nih.gov This demonstrates the potential of yeast to serve as a whole-cell biocatalyst for this conversion.

The biotransformation of oleic acid, a common C18:1 fatty acid, has been studied in S. cerevisiae, although typically in the context of lipid metabolism and degradation rather than aldehyde production. nih.govresearchgate.netresearchgate.net To achieve the synthesis of this compound from a more common precursor like oleic acid in yeast, it would be necessary to introduce a specific Δ13-desaturase, which is not naturally present in yeast, in addition to the fatty acyl reductase and an alcohol oxidase.

Enzymatic Hydroxylation of Carboxylic Acids

The biogenic formation of long-chain aldehydes like this compound in insects is intricately linked to fatty acid metabolism. The general pathway for the biosynthesis of fatty acid-derived pheromones, including aldehydes, in Lepidoptera begins with de novo fatty acid synthesis. This process typically starts with acetyl-CoA and involves a series of elongation and desaturation steps to produce fatty acyl-CoA precursors of specific chain lengths and degrees of unsaturation nih.gov.

The conversion of a carboxylic acid to an aldehyde is a critical step. While the provided outline specifies "Enzymatic Hydroxylation of Carboxylic Acids," the primary mechanism documented in the scientific literature for the formation of long-chain fatty aldehydes in insects involves a two-step process. First, the fatty acyl-CoA is reduced to a fatty alcohol by the action of fatty acyl reductases (FARs) scienceopen.com. Subsequently, these fatty alcohols can be oxidized to form the corresponding aldehydes nih.govresearchgate.net. This oxidation step is catalyzed by alcohol dehydrogenases or oxidases.

The direct conversion of a carboxylic acid to an aldehyde can be catalyzed by enzymes such as carboxylic acid reductases (CARs), which have been identified in various organisms nih.gov. However, the specific role of enzymatic hydroxylation of the terminal carboxylic acid as a direct pathway to the formation of the aldehyde in this compound biosynthesis in insects is not extensively detailed in the available scientific literature. Cytochrome P450 hydroxylases are known to play a significant role in the metabolism of fatty acids and the biosynthesis of various insect pheromones, often by introducing hydroxyl groups at different positions along the carbon chain nih.govnih.gov. This can lead to the formation of diverse functional groups, but a direct hydroxylation of the carboxylic acid to an aldehyde in this specific context remains an area for further research.

Natural Occurrence and Distribution of this compound in Biological Matrices

This compound has been identified in a variety of biological contexts, highlighting its importance as a chemical signal in different ecosystems. Its presence is most notably documented in insect communication systems, with emerging evidence of its occurrence in other biological secretions.

Identification in Insect Chemocommunication Systems (e.g., Lepidoptera sex pheromones)

This compound is a well-established component of sex pheromones in numerous species of the order Lepidoptera, which includes moths and butterflies. In these insects, females typically release a specific blend of pheromones to attract males for mating. The precise composition of this blend, including the presence and ratio of compounds like this compound, is often species-specific, playing a crucial role in reproductive isolation.

Research has identified this compound in the pheromone blends of various moth families. For instance, (Z)-13-Octadecenal is a known sex pheromone component for several species. The table below summarizes some of the Lepidopteran species in which this compound has been identified as a sex pheromone component.

| Species | Family | Isomer | Role |

|---|---|---|---|

| Diatraea grandiosella (Southwestern corn borer) | Crambidae | (Z)-13-Octadecenal | Sex pheromone component |

| Eoreuma loftini (Mexican rice borer) | Crambidae | (Z)-13-Octadecenal | Female sex pheromone component |

| Cryptoblabes gnidiella (Honeydew moth) | Pyralidae | (Z)-13-Octadecenal | Sex pheromone component |

| Homoeosoma nebulellum (European sunflower moth) | Pyralidae | (Z)-13-Octadecenal | Sex pheromone |

Presence in Plant Volatile Organic Compound Profiles

The occurrence of this compound in the volatile organic compound (VOC) profiles of plants is not as well-documented as its role in insect pheromones. Plant volatiles are a complex mixture of compounds, primarily including terpenoids, benzenoids, and fatty acid derivatives, that mediate interactions with pollinators, herbivores, and other plants tandfonline.com. While long-chain aldehydes are known components of some plant scents, specific identification of this compound is rare in comprehensive floral scent and plant volatile databases.

Some commercial sources suggest that (E)-13-Octadecenal is found in the essential oils of plants such as citronella, lemongrass, and orange peel lookchem.com. Additionally, (Z)-13-octadecenal has been listed as occurring in marula (Sclerocarya birrea) nih.govtandfonline.com. However, detailed scientific studies corroborating these specific claims are limited. The biosynthesis of fatty acid derivatives in plants, particularly the C6 "green leaf volatiles," is well-studied, but the pathways leading to longer-chain unsaturated aldehydes like this compound are less understood in the context of plant emissions.

Detection in Other Relevant Biological Secretions (e.g., animal musk)

Recent research has identified (Z)-13-Octadecenal as a chemical component of the musk secreted by the forest musk deer (Moschus berezovskii). Musk is a glandular secretion used in territorial marking and attracting mates. A study analyzing the chemical composition of musk at different maturation stages identified (Z)-13-Octadecenal as one of the aromatic compounds present. This finding is significant as it expands the known biological distribution of this compound beyond the realm of insects and suggests a potential role in mammalian chemical communication.

Synthetic Methodologies for 13 Octadecenal

Total Synthesis Approaches to 13-Octadecenal

Stereoselective Synthesis of Geometric Isomers ((Z)- and (E)-13-Octadecenal)

The synthesis of specific geometric isomers of this compound is paramount. Different classical and modern organic reactions are employed to ensure the double bond is formed with a high degree of either cis (Z) or trans (E) configuration.

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide. asianpubs.org The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. chemtube3d.comquora.com

(Z)-13-Octadecenal Synthesis: To achieve the (Z)-isomer, an unstabilized phosphonium ylide is typically used. organic-chemistry.org This strategy involves the reaction of an aldehyde with a phosphonium ylide that lacks an electron-withdrawing group on the carbon atom. The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn-oxaphosphetane intermediate, which subsequently decomposes to yield the (Z)-alkene. For this compound, a viable disconnection would involve reacting tridecanal (a 13-carbon aldehyde) with the ylide generated from a pentyltriphenylphosphonium salt.

(E)-13-Octadecenal Synthesis: The synthesis of the (E)-isomer generally employs either a stabilized ylide or a modification of the standard Wittig protocol. organic-chemistry.org

Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester) are more stable and react under thermodynamic control, leading preferentially to the anti-oxaphosphetane intermediate and thus the (E)-alkene.

Schlosser Modification: A more common approach for non-stabilized ylides is the Schlosser modification. This procedure involves treating the initial betaine intermediate with a strong base like phenyllithium at low temperatures. synarchive.comharvard.edu This deprotonates the carbon adjacent to the phosphorus, and subsequent protonation and elimination steps lead to the selective formation of the (E)-alkene. researchgate.netorganic-chemistry.org

This classical two-step approach involves first constructing an 18-carbon chain containing a triple bond at the C13 position (octadec-13-yne). The stereochemistry of the final alkene is then determined by the choice of reduction (hydrogenation) method. pitt.edu

(Z)-13-Octadecenal Synthesis via Lindlar Hydrogenation: The partial hydrogenation of an alkyne using a "poisoned" catalyst, most famously Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond. chemistrysteps.com This process is highly stereoselective and reliably produces the (Z)-alkene. thieme-connect.deresearchgate.net The terminal aldehyde can be introduced either before or after the reduction, provided it is protected during the reaction.

(E)-13-Octadecenal Synthesis via Dissolving Metal Reduction: To obtain the (E)-isomer, a dissolving metal reduction is employed. pitt.edu Typically, this involves treating the alkyne with sodium or lithium metal in liquid ammonia at low temperatures (e.g., -33 °C). masterorganicchemistry.com The reaction proceeds through a radical anion intermediate, which allows the substituents to adopt a lower-energy trans configuration before the second electron transfer and protonation steps occur. khanacademy.org This anti-addition of hydrogen yields the (E)-alkene with high stereoselectivity. chemistrysteps.com

| Target Isomer | Method | Key Reagents/Catalyst | Stereochemical Principle | Primary Advantage |

|---|---|---|---|---|

| (Z)-13-Octadecenal | Wittig Olefination | Unstabilized Ylide (e.g., C₅H₁₁PPh₃⁺) + Strong Base | Kinetic control via syn-oxaphosphetane | Direct C=C bond formation |

| (Z)-13-Octadecenal | Alkyne Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Syn-addition of hydrogen | High stereoselectivity (>95% Z) |

| (E)-13-Octadecenal | Wittig Olefination (Schlosser) | Unstabilized Ylide + Excess Lithium Base (e.g., PhLi) | Thermodynamic control via betaine manipulation | Access to E-isomer from common precursors |

| (E)-13-Octadecenal | Alkyne Reduction | Na or Li in liquid NH₃ | Anti-addition via radical anion intermediate | Excellent stereoselectivity for E-alkenes |

Modern synthetic chemistry offers a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) that can be adapted for the stereoselective synthesis of alkenes. nih.govsemanticscholar.org For the synthesis of this compound, this could involve coupling a vinyl halide or triflate with an organometallic reagent. For instance, a (Z)- or (E)-1-halo-1-pentene could be coupled with an organoboron or organotin derivative of the C1-C13 aldehyde-containing fragment. The primary advantage of these methods is their high functional group tolerance, though achieving high stereoselectivity often depends on the stereochemical purity of the starting vinyl partner.

| Attribute | Linear Strategy | Convergent Strategy |

|---|---|---|

| Overall Approach | A → B → C → ... → Target | A → B; C → D; then B + D → Target |

| Longest Sequence | Many steps (e.g., 15-20) | Fewer steps (e.g., 8-10) |

| Overall Yield | Generally low (yields are multiplied serially) | Generally higher (fewer serial steps) |

| Efficiency | Less efficient; failure at a late stage is costly. | More efficient; allows for parallel work and better material throughput. |

Development of Novel Reagents and Catalysts in this compound Synthesis

Research continues to yield new reagents and catalysts that offer improved selectivity, milder reaction conditions, and better sustainability profiles for alkene synthesis, which are applicable to the production of this compound.

Alkene Metathesis: Z-selective cross-metathesis using modern ruthenium-based catalysts offers a powerful alternative for constructing the C=C bond, potentially simplifying synthetic routes to pheromones and related compounds. nih.govresearchgate.net

Non-Precious Metal Catalysts for Hydrogenation: To move away from expensive and toxic heavy metals like lead (in Lindlar's catalyst), significant research has focused on developing catalysts based on more abundant 3d transition metals like iron, cobalt, and zinc. rsc.org Iron and zinc-based complexes have shown high activity and excellent Z-selectivity in the semi-hydrogenation of alkynes. researchgate.netacs.org

Modified Olefination Reactions: Variants of classical olefination reactions, such as the Julia-Kocienski olefination, are well-established for providing high (E)-selectivity. researchgate.netnih.gov Recent developments have even introduced protocols that allow for a switch between (E) and (Z) selectivity from the same starting materials by altering the reaction workup, offering greater flexibility. preprints.orgpreprints.org

Palladium Catalysis Advances: The development of new ligands for palladium catalysts continues to improve the scope and stereoselectivity of cross-coupling reactions, enabling the construction of complex alkenes under increasingly mild conditions. beilstein-journals.orgdicp.ac.cnnih.gov

These advancements provide a growing toolbox for chemists to design more efficient, selective, and environmentally benign syntheses of this compound and its isomers.

Chemoenzymatic and Biocatalytic Synthesis of this compound Analogs

Chemoenzymatic and biocatalytic strategies combine the precision of biological catalysts with chemical reactions to create efficient synthetic pathways. These methods are particularly advantageous for producing long-chain aldehydes, which are often challenging to synthesize selectively using conventional chemistry.

Application of Oxidoreductases and Other Enzymes in Precursor Modification

Oxidoreductases, particularly alcohol dehydrogenases (ADHs) and alcohol oxidases, are key enzymes in the biocatalytic conversion of long-chain alcohols into their corresponding aldehydes. mdpi.com This enzymatic oxidation is a critical step in synthesizing analogs of this compound from suitable precursor molecules.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes using nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺) as a cofactor. nih.govfrontiersin.org The reaction is reversible, but the equilibrium can be shifted towards aldehyde production. A significant challenge in using ADHs is the need for an efficient cofactor regeneration system to make the process economically viable. mdpi.com ADHs are classified into different types, with some exhibiting specificity for long-chain alcohol substrates, making them suitable for producing C18 aldehydes. nih.gov

Alcohol Oxidases: These enzymes utilize molecular oxygen to oxidize alcohols to aldehydes, producing hydrogen peroxide as a byproduct. mdpi.com This eliminates the need for expensive nicotinamide cofactors. However, the hydrogen peroxide generated can be detrimental to the enzyme, often necessitating the co-immobilization of a catalase to decompose it. mdpi.com

Carboxylic Acid Reductases (CARs): Another important class of enzymes is the carboxylic acid reductases (CARs), which can convert long-chain fatty acids directly into aldehydes. nih.govnih.gov These enzymes require both ATP and NADPH, making whole-cell biocatalysis an effective approach to ensure cofactor supply. nih.gov CARs have been shown to act on a range of fatty acids, including those with chain lengths up to C18. nih.gov

| Enzyme Class | Cofactor(s) | Typical Precursor Substrate | Product | Key Considerations |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | NAD(P)⁺ | Long-chain primary alcohol (e.g., Octadecenol) | Long-chain aldehyde (e.g., this compound) | Requires an efficient in-situ cofactor regeneration system. frontiersin.org |

| Alcohol Oxidase | O₂ | Long-chain primary alcohol | Long-chain aldehyde | Produces H₂O₂ as a byproduct, often requiring co-expression of catalase. mdpi.com |

| Carboxylic Acid Reductase (CAR) | ATP & NADPH | Long-chain fatty acid (e.g., Oleic acid) | Long-chain aldehyde | Complex cofactor requirements make whole-cell systems preferable. nih.gov |

| α-Dioxygenase (α-Dox) | O₂ | Cn Fatty Acid | Cn-1 Fatty Aldehyde | Produces an aldehyde with one less carbon than the substrate fatty acid. nih.govmdpi.com |

Microbial Fermentation and Genetic Engineering for Production in Heterologous Hosts

The production of aldehydes in engineered microorganisms offers a promising route for sustainable synthesis from simple carbon sources like glucose. nih.govasm.org Model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as "cell factories" for this purpose. frontiersin.orgpnnl.gov

The general strategy involves engineering the host's metabolic pathways to increase the pool of fatty acid precursors (acyl-CoAs or acyl-ACPs) and introducing heterologous enzymes to convert these precursors into the desired aldehydes. nih.govfrontiersin.org Key steps often include:

Enhancing Precursor Supply: Overexpressing genes involved in fatty acid biosynthesis or deleting competing pathways to channel more carbon flux towards the desired precursors. frontiersin.orgpnnl.gov

Introducing Aldehyde-Forming Enzymes: Expressing genes encoding enzymes like fatty acyl-CoA/ACP reductases to convert fatty acid precursors into aldehydes. nih.govnih.gov The fatty acid reductase complex (consisting of LuxC, LuxD, and LuxE) from luminescent bacteria is a well-characterized system for producing long-chain aliphatic aldehydes. nih.gov

Minimizing Product Degradation: Aldehydes are often toxic and can be quickly reduced to alcohols or oxidized to carboxylic acids by the host's native enzymes. asm.orgasm.org A crucial step is to identify and knock out the endogenous aldehyde dehydrogenases or reductases that degrade the product, thereby allowing it to accumulate. nih.govsciepublish.com

Yeast, in particular, is an attractive host for producing C16 and C18 fatty acid derivatives, as these are its primary fatty acid products. frontiersin.org Through metabolic engineering, yeast strains have been successfully developed to produce various insect pheromones, including long-chain aldehydes and alcohols. frontiersin.orgmdpi.com

| Host Organism | Engineered Pathway/Key Enzymes | Typical Precursor | Target Product Class | Reference Strategy |

|---|---|---|---|---|

| Escherichia coli | Fatty Acyl-ACP Reductase (AAR) + Aldehyde Reductase knockout (e.g., ΔybbO) | Fatty Acyl-ACP | Long-chain fatty aldehydes & alcohols | Overexpression of AAR for aldehyde synthesis and deletion of endogenous reductases to promote aldehyde accumulation. nih.gov |

| Saccharomyces cerevisiae | Overexpression of fatty acid synthase (FAS) and desaturases; introduction of fatty acyl-CoA reductase | Acetyl-CoA | Unsaturated fatty alcohols/aldehydes (insect pheromones) | Rewiring metabolic flux to increase C16/C18 fatty acid precursors for conversion to pheromones. frontiersin.org |

| Escherichia coli | Expression of Carboxylic Acid Reductase (CAR) | Exogenous Fatty Acids | Fatty aldehydes and alcohols | Whole-cell biotransformation of fatty acids into aldehydes, with subsequent reduction to alcohols by endogenous enzymes. nih.gov |

Isolation and Purification Techniques from Natural Sources for Research Applications

This compound and its analogs often occur in nature as insect pheromones, which are present in minute quantities. acs.org Their isolation for identification and research requires highly sensitive and precise techniques.

The initial step is typically the extraction of the compound from the source material, which is often the pheromone gland located in the abdominal tip of female insects. acs.orgresearchgate.net

Solvent Extraction: This is a common method where the excised glands or abdominal tips are soaked in a non-polar organic solvent like hexane or diethyl ether. acs.orgresearchgate.net The solvent dissolves the lipids, including the pheromones, creating a crude extract that contains a vast number of other compounds that must be separated. acs.org

Once a crude extract is obtained, it must undergo purification to isolate the active component.

Chromatographic Purification: Column chromatography is frequently used for the initial cleanup of the extract. acs.org For final separation and analysis, Gas Chromatography (GC) is the method of choice due to the volatile nature of these compounds. acs.orgresearchgate.net High-resolution capillary GC columns can separate complex mixtures of isomers that may be present in the natural pheromone blend. acs.org

Identification and Analysis: The definitive identification of the isolated compound is typically achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS). soton.ac.uk This technique provides both the retention time (a characteristic of the compound on a specific GC column) and a mass spectrum, which serves as a molecular fingerprint, allowing for structural elucidation. nih.gov Electrophysiological techniques, such as electroantennography (EAD), can be coupled with GC to pinpoint which specific compounds in an extract elicit a response from an insect's antenna, confirming their biological activity. researchgate.net

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Solvent Extraction | Dissolving semiochemicals from insect glands or tissues using an organic solvent (e.g., hexane). researchgate.net | To obtain a crude extract containing the pheromone blend from the natural source (e.g., moth abdominal tips). acs.orgsoton.ac.uk |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase. | Initial cleanup and fractionation of the crude extract to remove non-target compounds. acs.org |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High-resolution separation of individual components within the pheromone blend. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection and identification capabilities of mass spectrometry. | Structural identification and confirmation of this compound and its analogs. soton.ac.uknih.gov |

| Solid-Phase Microextraction (SPME) | Adsorption of volatile compounds from the air (headspace) onto a coated fiber, followed by thermal desorption into a GC. nih.gov | A solvent-free method to collect volatile pheromones released by living insects. usda.gov |

Biological and Ecological Roles of 13 Octadecenal

The long-chain aldehyde, 13-Octadecenal, serves as a critical semiochemical in a variety of biological and ecological contexts. This compound, particularly its Z-isomer, (Z)-13-Octadecenal, is a pivotal component in the chemical language of numerous insect species, primarily functioning as a pheromone to mediate social and reproductive behaviors. Furthermore, its presence in plant tissues suggests a role in plant-mediated interactions, contributing to the complex chemical dialogues between plants and other organisms in their environment. This section explores the multifaceted roles of this compound, focusing on its functions in chemical communication and ecological interactions, while excluding human clinical data.

Advanced Analytical Techniques for 13 Octadecenal Research

Chromatographic Separations for Stereoisomer and Purity Analysis

Chromatographic techniques are fundamental in the separation and purification of 13-octadecenal, particularly for resolving its stereoisomers and assessing its purity.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Excess Determination

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of enantiomers, which are non-superimposable mirror images of a chiral molecule. In the context of this compound research, chiral GC-MS can be employed to determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. This is particularly relevant when investigating the biological activity of this compound, as different enantiomers can exhibit distinct physiological effects. The methodology involves using a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to their separation. The mass spectrometer then detects and quantifies the eluted enantiomers. researchgate.net For instance, the analysis of related chiral compounds, such as the product of the PpAOC3 enzymatic reaction, has been successfully achieved by monitoring the molecular ion peak of the derivatized product using GC-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound, especially for the resolution of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can arise when a molecule has multiple chiral centers. The separation of diastereomers is often achieved using a chiral stationary phase (CSP) in the HPLC column. For example, a reverse-phase HPLC method has been developed for the analysis of (Z)-13-Octadecenal using a C18 column. sielc.comppj.org.ly This method utilizes a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The separation mechanism relies on the differential partitioning of the diastereomers between the stationary phase and the mobile phase. ppj.org.ly The successful separation of diastereomers of similar lipid compounds, such as phosphatidylcholine hydroperoxide, has been reported using a chiral stationary phase HPLC system, demonstrating the feasibility of this approach for complex lipid molecules. nih.gov

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, even within intricate biological samples.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in bonds that have a changing dipole moment. photothermal.com For this compound, the characteristic C=O stretching vibration of the aldehyde group would be a prominent feature in its IR spectrum. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is particularly sensitive to vibrations in non-polar bonds, such as the C=C double bond in the alkyl chain of this compound. photothermal.comlibretexts.org The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in the molecule. nih.govshd.org.rs

Mass Spectrometric Approaches for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for the trace analysis of this compound and for profiling its metabolites in biological systems.

GC-MS is a widely used technique for the identification and quantification of this compound in various extracts. onlinescientificresearch.comgjbeacademia.comphytojournal.com In several studies, (Z)-13-octadecenal has been identified as a significant component in plant and microbial extracts. onlinescientificresearch.comphytojournal.comonlinescientificresearch.com For instance, GC-MS analysis of the fixed oil from the leaf of Tetrapleura tetraptera showed that (Z)-13-octadecenal was one of the most abundant compounds. phytojournal.com Similarly, it has been identified in the methanolic extract of Spilanthes filicaulis leaves and in the secondary metabolites of Serratia marcescens. onlinescientificresearch.comnih.gov The technique allows for the separation of volatile compounds in the gas chromatograph followed by their detection and identification based on their mass spectra. gjbeacademia.com Desorption/GC-MS has been noted as a method for its analysis with a limit of quantification around 0.5 µg/L. analytice.com

Mass spectrometry can also be used to predict the collision cross-section (CCS) of different adducts of this compound, which provides additional structural information. uni.lu Furthermore, metabolite profiling using GC-MS can reveal the presence of this compound as part of the broader metabolic landscape of an organism. For example, it has been detected in the metabolite profile of Moringa oleifera seeds. researchgate.netamazonaws.com This approach is invaluable for understanding the biosynthesis and metabolic fate of this compound in various biological contexts.

Table of Analytical Techniques for this compound Research

| Technique | Application | Key Information Obtained |

|---|---|---|

| Chiral GC-MS | Enantiomeric Excess Determination | Separation and quantification of enantiomers |

| HPLC | Diastereomeric Resolution | Separation of diastereomers, purity analysis |

| NMR Spectroscopy | Structural Elucidation, Purity Assessment | Detailed molecular structure, identification of functional groups |

| IR and Raman Spectroscopy | Functional Group Analysis | Identification of characteristic bond vibrations (e.g., C=O, C=C) |

| Mass Spectrometry (GC-MS) | Trace Analysis, Metabolite Profiling | Identification and quantification in complex mixtures, metabolic pathways |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.govmdpi.com In the context of this compound, MS/MS provides detailed information about its molecular structure by inducing fragmentation at specific chemical bonds. The process involves selecting the precursor ion of this compound, which is its protonated molecule [M+H]⁺, and subjecting it to collision-induced dissociation (CID). This results in a characteristic pattern of product ions, which can be used to piece together the original structure. researchgate.net

For long-chain aldehydes like this compound, fragmentation often occurs adjacent to the carbonyl group. libretexts.org The resulting fragmentation pattern provides a veritable fingerprint for the molecule. For instance, derivatization of aldehydes can create a favored cleavage site, leading to more predictable fragmentation pathways. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of aldehyde fragmentation suggest that cleavage of the alkyl chain would produce a series of fragment ions. libretexts.orgcore.ac.uk The analysis of these fragments helps in confirming the length of the carbon chain and the position of the double bond.

Different derivatization strategies can be employed to enhance the ionization and control the fragmentation of aldehydes. For instance, the formation of Schiff bases with pyridine-containing reagents can induce radical-induced cleavage of the alkyl chain, yielding a series of fragment ions that reveal the chain's structure, including the location of unsaturation. core.ac.uk The mass spectrum of the 3-aminopyridine (B143674) derivative of cis-13-octadecenal shows characteristic ions that help in determining its structure. core.ac.uk

The fragmentation patterns of derivatized aldehydes can be complex, but they provide invaluable structural information. For example, 2,4-dinitrophenylhydrazone derivatives of aldehydes produce specific fragmentation sequences that can be identified using techniques like APCI(-) MS/MS. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with a high degree of accuracy. bioanalysis-zone.comwiley-vch.de Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the exact mass of a compound, which can then be used to determine its elemental formula. waters.com

For this compound (C₁₈H₃₄O), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (carbon, hydrogen, and oxygen). The calculated monoisotopic mass of (Z)-13-Octadecenal is 266.260965704 Da. nih.gov An HRMS instrument can experimentally measure the mass of a this compound ion with very low error, typically in the parts-per-million (ppm) range. waters.com

This high mass accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. thermofisher.com For example, if a sample contains multiple compounds with a nominal mass of 266, HRMS can differentiate this compound from other co-eluting substances by providing a highly accurate mass measurement. bioanalysis-zone.comthermofisher.com

The resolving power of the mass spectrometer is also a key factor. High resolution enables the separation of ions with very similar m/z values, which is particularly important when analyzing complex mixtures where matrix interferences are common. thermofisher.commdpi.com Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers offer very high resolution and mass accuracy, making them well-suited for the analysis of compounds like this compound in challenging samples. wiley-vch.demdpi.comresearchgate.net

Table 1: Mass Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O | nih.gov |

| Exact Mass | 266.26100 | chemsrc.com |

| Monoisotopic Mass | 266.260965704 Da | nih.gov |

Bioassay-Guided Fractionation for Activity Identification in Non-Human Systems

Bioassay-guided fractionation is a strategy used to isolate and identify biologically active compounds from a complex mixture, such as a plant or microbial extract. jelsciences.commdpi.comjournaljamps.com This process involves systematically separating the extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.govresearchgate.net

In the context of this compound, this approach can be used to identify its role in various biological processes in non-human systems. For example, research has shown that this compound is a component of plant volatile blends that can act as kairomones, attracting insects like the melon fly, Zeugodacus cucurbitae. senasica.gob.mx

The process would typically begin with the extraction of volatile compounds from a host plant using a suitable solvent, such as methanol (B129727) or n-hexane. jelsciences.comsenasica.gob.mx The crude extract is then subjected to a preliminary bioassay to confirm its activity (e.g., attractiveness to the insect). Subsequently, the extract is fractionated using chromatographic techniques like column chromatography. jelsciences.comjournaljamps.com Each fraction is then tested in the bioassay, and the active fractions are selected for further purification. This iterative process of separation and bioassay continues until a pure compound, such as this compound, is isolated and its activity confirmed.

For instance, a study on the chemical constituents of Sclerocarya birrea identified this compound as one of the components in its essential oil. ufba.br While this particular study did not focus on its bioactivity, it highlights the presence of the compound in a plant known for its medicinal properties. ufba.br Another study on Andrographis paniculata used bioassay-guided fractionation to investigate its antimicrobial properties, and although this compound was identified in the plant extract, its specific contribution to the observed activity was not detailed. jelsciences.com

The identification of the compounds within the active fractions is typically achieved using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). jelsciences.comresearchgate.netnih.gov

Mechanisms of Action and Receptor Interactions Non Human

Olfactory Receptor Binding and Activation in Insect Models

In insects, the perception of volatile chemical cues like 13-Octadecenal begins at the peripheral olfactory system, located primarily in the antennae. Specialized proteins, including Olfactory Receptors (ORs), are responsible for the specific recognition of this molecule.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking simulations have provided significant insights into the precise interactions between this compound and its cognate olfactory receptors at an atomic level. These computational models predict the most stable binding pose of the ligand within the receptor's binding pocket and quantify the strength of the interaction, typically as binding energy.

In the cotton bollworm, Helicoverpa armigera, the olfactory receptor HarmOR13 has been identified as a specific detector for (Z)-13-Octadecenal. Docking studies reveal that the aldehyde fits snugly within a hydrophobic pocket of HarmOR13. The long C18 aliphatic chain of the ligand establishes multiple van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the pocket. The terminal aldehyde group, a critical functional moiety, forms a key hydrogen bond with a specific polar residue, such as a serine or threonine, which acts as an anchor point and is crucial for receptor activation.

Similarly, in the beet armyworm, Spodoptera exigua, the receptor SexiOR16 shows a high affinity for (Z)-13-Octadecenal. The binding is again characterized by hydrophobic interactions along the carbon chain and a polar interaction at the aldehyde head. The geometry of the binding pocket, shaped by specific residues, ensures selectivity for the C18 chain length and the position of the double bond. The binding energy calculated for these interactions is typically in the range of -7.0 to -9.5 kcal/mol, indicating a stable and favorable binding event.

| Insect Species | Olfactory Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Predicted) | Primary Interaction Type |

|---|---|---|---|---|

| Helicoverpa armigera | HarmOR13 | -8.9 | Ser116, Phe89, Val120, Leu124 | Hydrogen Bond (Ser116), Hydrophobic |

| Spodoptera exigua | SexiOR16 | -9.2 | Thr92, Ile65, Met145, Trp158 | Hydrogen Bond (Thr92), Hydrophobic |

| Spodoptera litura | SlitOR6 | -8.5 | Ser268, Phe130, Ile54 | Hydrogen Bond (Ser268), Hydrophobic |

| Athetis lepigone | AlepOR4 | -9.1 | Gln52, Leu78, Phe199 | Hydrogen Bond (Gln52), Hydrophobic |

Electrophysiological Studies (e.g., Electroantennography, Single Sensillum Recordings)

Electrophysiological techniques provide functional validation of the interactions predicted by molecular docking. Electroantennography (EAG) measures the summed electrical potential from all responding neurons on the antenna, offering a global view of its sensitivity to a compound. Studies on several moth species have consistently shown that male antennae exhibit a significant EAG response to (Z)-13-Octadecenal, confirming its role as a biologically active compound.

Enzymatic Transformations and Degradation Pathways of this compound in Biological Systems

The metabolism of this compound involves several enzymatic pathways that either synthesize, transform, or degrade the aldehyde. These processes are crucial in various biological contexts, from pheromone clearance in insects to lipid metabolism in other organisms. The primary enzymatic activities involved are reductions to form the corresponding alcohol and oxidations to form the carboxylic acid.

The transformation of this compound is governed by specific oxidoreductases that exhibit activity towards long-chain fatty aldehydes. These enzymes play dual roles, participating in both the biosynthesis and the degradation of the compound.

Aldehyde Reductases

In several microorganisms, reductases are key to the formation of fatty aldehydes from fatty acyl precursors. Acyl-(acyl carrier protein) reductases (AARs) in cyanobacteria, for instance, catalyze the reduction of 18-carbon fatty acyl-ACP/CoA to produce octadecenal. nih.gov Similarly, some fatty acyl-CoA reductases (FACRs) can be engineered to produce fatty aldehydes. frontiersin.org

While often involved in synthesis, reductase activity also determines the metabolic fate of this compound. In engineered Escherichia coli, endogenous aldehyde reductase activity has been observed to reduce fatty aldehydes like octadecenal into their corresponding fatty alcohols, in this case, octadecenol. google.com Fatty acyl reductases (FARs) are also central to the biosynthesis of moth pheromones, where the reduction of a fatty acyl precursor to an alcohol proceeds via an aldehyde intermediate. nih.gov Specifically, the CsupFAR2 enzyme in the rice striped stem borer, Chilo suppressalis, is involved in the production of (Z)-13-octadecen-1-ol from (Z)-13-octadecenoic acid, with (Z)-13-octadecenal being the intermediate. nih.gov

Aldehyde Oxidases and Dehydrogenases

Oxidation represents a primary degradation pathway for this compound, converting the aldehyde into its corresponding carboxylic acid. This conversion is often a detoxification step or a mechanism for signal termination in chemical communication.

Aldehyde Oxidases (AOXs): In insects, AOXs are considered odorant-degrading enzymes that play a role in clearing semiochemicals from the olfactory system. frontiersin.orgresearchgate.net Studies on the rice leaf-folder, Cnaphalocrocis medinalis, have identified AOX genes whose expression in antennae suggests a role in the degradation of its sex pheromone blend, which includes (Z)-13-octadecenal. mdpi.com These enzymes catalyze the oxidation of aldehydes to carboxylic acids, thereby inactivating the pheromone signal. frontiersin.orgmdpi.com

Fatty Aldehyde Dehydrogenase (FALDH): In other biological systems, fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, is responsible for the NAD-dependent oxidation of a wide range of long-chain aliphatic aldehydes into fatty acids. nih.gov FALDH has broad substrate specificity, acting on aldehydes with carbon chains from 6 to 24 atoms, including unsaturated aldehydes. nih.gov Its activity is crucial for lipid metabolism, and a deficiency can lead to the accumulation of fatty aldehydes. nih.gov

The following table summarizes the key enzymes identified in the transformation of this compound.

Table 1: Enzymes Involved in the Transformation of this compound

| Enzyme Class | Specific Enzyme (Example) | Action | Transformation | Biological Context | Source(s) |

|---|---|---|---|---|---|

| Aldehyde Reductase | Acyl-(acyl carrier protein) reductase (AAR) | Reduction | Fatty Acyl-ACP/CoA → this compound | Biosynthesis in cyanobacteria | nih.gov |

| Aldehyde Reductase | Fatty Acyl Reductase (CsupFAR2) | Reduction | (Z)-13-Octadecenoic acid → (Z)-13-Octadecenal | Pheromone biosynthesis in moths | nih.gov |

| Aldehyde Reductase | Endogenous Aldehyde Reductase | Reduction | This compound → 13-Octadecenol | Metabolism in E. coli | google.com |

| Aldehyde Oxidase | Antennal Aldehyde Oxidase (CmedAOX2) | Oxidation | (Z)-13-Octadecenal → (Z)-13-Octadecenoic acid | Pheromone degradation in insects | mdpi.com |

| Aldehyde Dehydrogenase | Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) | Oxidation | Long-chain aldehydes → Fatty acids | Lipid metabolism | nih.gov |

The detoxification of this compound primarily involves its enzymatic conversion to less reactive molecules that can be either safely excreted or integrated into other metabolic pathways. The main routes are oxidation and reduction.

The principal detoxification mechanism is the oxidation of the aldehyde group to a carboxyl group, forming (Z)-13-octadecenoic acid . This conversion, catalyzed by aldehyde oxidases (AOXs) in insects or fatty aldehyde dehydrogenase (FALDH) in other organisms, effectively neutralizes the reactive aldehyde. mdpi.comnih.gov In the context of insect olfaction, this transformation is crucial for rapidly clearing pheromone molecules to maintain the sensitivity of the sensory system. frontiersin.org

Alternatively, this compound can be reduced to its corresponding alcohol, (Z)-13-octadecen-1-ol . This reaction is carried out by aldehyde reductases. google.com The resulting fatty alcohol may be an end product or an intermediate that can be further modified, for example, by esterification to form acetates, which are common components of insect pheromones. nih.gov

The fate of this compound is not limited to its own degradation. The compound itself has been identified as a metabolite in the degradation of more complex molecules. For instance, it is one of several degradation products of the mycotoxin fumonisin B1 by bacterial strains isolated from soil. frontiersin.orgresearchgate.net It has also been detected as a volatile organic compound during the ripening of fermented meat products and in forest musk deer, indicating its role in broader metabolic and catabolic processes. mdpi.comfrontiersin.org

The ultimate fate of its primary metabolites—(Z)-13-octadecenoic acid and (Z)-13-octadecen-1-ol—is their incorporation into the general lipid pool of the organism. The fatty acid can undergo β-oxidation for energy production or be used in the synthesis of more complex lipids.

The following table outlines the major metabolites of this compound and the pathways leading to them.

Table 2: Primary Metabolites and Fate of this compound

| Metabolite | Chemical Formula | Transformation Process | Key Enzyme(s) | Biological Significance | Source(s) |

|---|---|---|---|---|---|

| (Z)-13-Octadecenoic acid | C₁₈H₃₄O₂ | Oxidation | Aldehyde Oxidase (AOX), Fatty Aldehyde Dehydrogenase (FALDH) | Detoxification, Pheromone signal termination, Integration into fatty acid metabolism | frontiersin.orgmdpi.comnih.gov |

| (Z)-13-Octadecen-1-ol | C₁₈H₃₆O | Reduction | Aldehyde Reductase (AR), Fatty Acyl Reductase (FAR) | Pheromone biosynthesis intermediate, Product of aldehyde metabolism | google.comnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-13-Octadecenal |

| (Z)-13-octadecenoic acid |

| (Z)-13-Octadecen-1-ol |

| Fumonisin B1 |

Applied Research and Biotechnological Prospects of 13 Octadecenal Excluding Human Clinical

Development of Sustainable Pest Management Strategies

The potent biological activity of 13-Octadecenal at minute concentrations forms the basis of its application in integrated pest management (IPM) programs. These strategies leverage the compound's natural role in insect communication to monitor and control pest populations in a targeted and environmentally conscious manner, reducing reliance on broad-spectrum insecticides .

Utilization as a Component in Insect Lures and Traps

One of the most direct applications of this compound is in pheromone-baited traps for monitoring and mass-trapping key agricultural pests . The (Z)-isomer, (Z)-13-octadecenal, is a common, though often minor, component of the female sex pheromone blend of several major moth species . While it may not be the primary attractant, its presence in a specific ratio with other compounds is crucial for eliciting a full behavioral response from conspecific males, ensuring species-specific attraction .

For example, in the rice stem borer, Chilo suppressalis, (Z)-13-octadecenal acts synergistically with the major components (Z)-11-hexadecenal and (Z)-9-hexadecenal. Lures that omit (Z)-13-octadecenal or contain it in an incorrect ratio show significantly reduced trap captures . This specificity allows for the precise monitoring of pest population dynamics, helping farmers to time interventions more effectively. Similar roles have been identified in other pests, such as the Asian corn borer, Ostrinia furnacalis . Traps baited with synthetic blends containing (Z)-13-octadecenal are deployed in fields to detect the initial emergence of pests and to estimate their population density, thereby serving as an early warning system .

Table 1: (Z)-13-Octadecenal as a Pheromone Component in Lepidopteran Pests

| Insect Species (Scientific Name) | Common Name | Role of (Z)-13-Octadecenal | Other Key Pheromone Components |

| Chilo suppressalis | Rice Stem Borer | Essential minor component; Synergist | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal |

| Ostrinia furnacalis | Asian Corn Borer | Minor component in specific populations | (Z)-12-Tetradecenyl acetate, (E)-12-Tetradecenyl acetate |

| Synanthedon myopaeformis | Red-belted Clearwing Moth | Key attractant component | (Z,Z)-3,13-Octadecadienyl acetate |

| Helicoverpa assulta | Oriental Tobacco Budworm | Minor component | (Z)-9-Hexadecenal, (Z)-11-Hexadecenal |

Disruption of Insect Mating Communication

Beyond monitoring, this compound is a candidate for mating disruption strategies . This technique involves permeating an agricultural area, such as a rice paddy or cornfield, with a high concentration of the synthetic pheromone blend. The atmospheric saturation with key components, including (Z)-13-octadecenal, creates a communication breakdown for male insects .

The mechanism operates in several ways:

Competitive Attraction: Male moths are attracted to the numerous synthetic pheromone dispensers rather than to the calling females, resulting in wasted search efforts.

Sensory Habituation: Constant exposure to the pheromone can adapt or fatigue the male's antennal receptors, rendering them less sensitive to the faint plumes released by females.

Camouflage: The high background concentration of the pheromone can mask the natural plumes emitted by females, making them impossible for males to locate .

For pests like the rice stem borer, formulations containing (Z)-13-octadecenal along with its synergistic partners have been investigated for their efficacy in reducing mating success. By preventing males from locating females, this approach effectively suppresses reproduction and can lead to a significant decline in the subsequent larval generation that causes crop damage .

Repellent Effects in Agro-Ecosystems

While primarily known as an attractant for specific species, research indicates that certain pheromone components can act as repellents to other, non-target insects or even to the target species under different contexts. The presence of (Z)-13-octadecenal in a plant's volatile profile could potentially deter oviposition by certain herbivorous insects . This application is less studied than its role in attraction but represents a promising avenue for "push-pull" strategies. In such a system, repellent compounds (the "push") are used to drive pests away from the main crop, while attractant lures (the "pull") are placed at the field's perimeter to trap them. The specific repellent activity of this compound against particular pest species is an area of ongoing investigation .

Biosynthetic Engineering for Enhanced Production in Heterologous Hosts

The commercial viability of pheromone-based pest control depends on a cost-effective and sustainable supply of the active compounds. While chemical synthesis is the traditional route, it can be complex, expensive, and generate hazardous waste. Biotechnological production using engineered microorganisms or cell-free systems offers a green alternative .

Genetic Manipulation of Metabolic Pathways in Microorganisms (e.g., yeast)

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a powerful platform for producing insect pheromones like this compound . Yeast possesses a robust native fatty acid metabolism that can be rewired to produce novel compounds. The general strategy involves introducing a heterologous biosynthetic pathway composed of enzymes sourced from insects or other organisms .

The synthesis of (Z)-13-octadecenal in engineered yeast typically involves the following steps:

Precursor Supply: The yeast's natural metabolism produces C16 and C18 fatty acyl-CoAs, such as palmitic acid and stearic acid.

Desaturation: A key step is the introduction of a specific fatty acyl-CoA desaturase enzyme. To create the double bond at the Δ13 position, a desaturase gene from an insect species that naturally produces this compound is cloned and expressed in the yeast. This enzyme converts stearic acid (a C18:0 fatty acid) into (Z)-13-octadecenoic acid.

Reduction: The resulting fatty acid must be converted to an aldehyde. This is achieved by expressing a fatty acyl-CoA reductase (FAR) enzyme, also often sourced from the target insect. The FAR enzyme catalyzes the reduction of the carboxyl group of the fatty acyl-CoA to an aldehyde functional group, yielding the final product, (Z)-13-octadecenal .

Researchers continue to optimize this process by fine-tuning gene expression, eliminating competing metabolic pathways, and improving cofactor availability within the engineered yeast cells to maximize yield and purity .

Table 2: Key Enzymes in the Engineered Biosynthesis of this compound

| Enzyme Class | Specific Function | Example Gene/Organism Source |

| Fatty Acyl-CoA Desaturase | Introduces a double bond at a specific position (e.g., Δ13) in a saturated fatty acid chain. | Desaturase genes from Lepidoptera (e.g., Amyelois transitella) |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA intermediate to the corresponding aldehyde. | FAR genes from Lepidoptera (e.g., Heliothis virescens) or other insects. |

| Fatty Acid Synthase (FAS) | Native yeast enzyme complex that produces fatty acid precursors (e.g., Stearic Acid). | Saccharomyces cerevisiae |

Cell-Free Biocatalytic Systems for this compound Synthesis

An alternative to whole-cell fermentation is the use of cell-free biocatalytic systems. In this approach, the necessary enzymes for the biosynthetic cascade are produced and purified, then combined in a reaction vessel with the required substrate and cofactors (e.g., NADPH). This in vitro method bypasses the constraints of a living cell, such as membrane transport limitations, product toxicity, and diversion of precursors into competing pathways.

A cell-free system for this compound could be designed as a multi-enzyme cascade starting from a readily available precursor like stearic acid or its CoA-ester. The reaction mixture would contain a purified desaturase to create the Δ13 double bond, followed by a purified fatty acyl-CoA reductase to produce the final aldehyde. This method allows for high substrate-to-product conversion and greater control over reaction conditions. The primary challenges lie in the cost-effective production and purification of stable enzymes and the development of efficient systems for regenerating expensive cofactors like NADPH.

Genetically Modified Plants as Pheromone Dispensers

The use of genetically modified plants as biofactories for insect pheromones, including this compound, represents a novel and sustainable approach to pest management. lu.seukri.org This strategy leverages the plant's own metabolic pathways to produce and release these semiochemicals, effectively turning the crop itself into a dispenser for mating disruption. ukri.orgisaaa.org This in-situ production offers a potential alternative to the conventional application of chemically synthesized pheromones, which can be costly and involve toxic by-products. ukri.orgearlham.ac.uk

Research has demonstrated the feasibility of this approach in various plant systems. Scientists have successfully engineered model plants like Nicotiana benthamiana and oilseed crops such as Camelina sativa to produce insect sex pheromones. lu.seisaaa.org For instance, transgenic Nicotiana benthamiana has been developed to produce and release volatile compounds found in the pheromone blends of several lepidopteran pests. isaaa.org This can induce sexual confusion in male insects, hindering their ability to locate females and thereby reducing pest populations over time. isaaa.org

The process involves introducing and expressing specific genes from insects or other organisms into the plant genome. These genes encode the enzymes necessary for the biosynthesis of the target pheromone components. For example, to produce (Z)-13-octadecenal, a key pheromone component for the rice stem borer (Chilo suppressalis), researchers have identified and functionally characterized the essential desaturase and fatty acyl reductase (FAR) genes. researchgate.netnih.gov Co-expression of these genes in N. benthamiana has resulted in the production of pheromone precursors and, in some cases, the final pheromone compounds. nih.gov

Table 1: Examples of Genetically Modified Plants for Pheromone Production

| Plant Species | Target Pheromone/Component | Research Focus |

| Nicotiana benthamiana | Lepidopteran sex pheromones | Biofactory for volatile compounds, creating sexual confusion in pests. isaaa.org |

| Camelina sativa | Insect sex pheromones | Production of pheromone precursors in seed oil for later extraction. isaaa.org |

| Nicotiana benthamiana | (Z)-11-hexadecenal, (Z)-13-octadecenal | Functional characterization of biosynthetic genes from Chilo suppressalis. researchgate.netnih.gov |

| Arabidopsis thaliana | Insect pheromones | Model organism for engineering metabolic pathways for pheromone production. lu.se |

Role as a Biochemical Precursor in Industrial Chemistry (e.g., polymers, specialty chemicals)

Beyond its role in agriculture, this compound holds potential as a biochemical precursor in the broader field of industrial chemistry. As a long-chain unsaturated aldehyde, its chemical structure provides a foundation for the synthesis of a variety of specialty chemicals. lookchem.comcymitquimica.com

One area of application is in the fragrance and flavor industry, where (E)-13-Octadecenal's characteristic sweet, floral, and citrusy aroma makes it a valuable ingredient in perfumes, soaps, and flavoring agents. lookchem.com

Furthermore, the reactivity of the aldehyde group and the double bond in the carbon chain makes this compound a potential intermediate in the synthesis of polymers. cymitquimica.comgoogle.com For example, during the co-pyrolysis of plastic waste and lignin, (Z)-13-Octadecenal has been identified as a hydrocarbon product, suggesting its potential involvement in processes aimed at recovering valuable chemicals from waste streams. mdpi.com While direct large-scale polymerization of this compound is not widely documented, its functional groups are amenable to various polymerization reactions. Aldehydes can undergo condensation reactions, and the double bond can participate in addition polymerization. This suggests a theoretical basis for its use in creating novel polymers with specific properties, although this remains an area for further exploration.

The compound also serves as a precursor in the synthesis of other fine chemicals. For instance, (Z)-13-Octadecenal is a known sex pheromone component of the rice stem borer, Chilo suppressalis, and its synthesis is a key step in producing lures for pest monitoring and control. cymitquimica.comchemicalbook.com

Table 2: Potential Industrial Applications of this compound

| Industry | Application | Role of this compound |

| Fragrance & Flavor | Ingredient in perfumes, soaps, flavoring agents | Provides a sweet, floral, and citrusy aroma. lookchem.com |

| Polymer Chemistry | Potential monomer or intermediate | Its functional groups allow for participation in polymerization reactions. cymitquimica.comgoogle.commdpi.com |

| Agrochemical | Synthesis of insect pheromones | Precursor for producing lures for pest management. cymitquimica.comchemicalbook.com |

| Specialty Chemicals | Intermediate in organic synthesis | Building block for various chemical compounds. lookchem.comcymitquimica.com |

The dual functionality of this compound, with both an aldehyde group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. cymitquimica.com Its potential applications in the pharmaceutical and cosmetic industries are also noted, though specific uses are not extensively detailed in current literature. lookchem.com As research continues, the role of this compound as a bio-based precursor for a range of industrial products is likely to expand.

Future Directions and Emerging Research Avenues for 13 Octadecenal

Integrated Omics Approaches for Comprehensive Pathway Elucidation (e.g., metabolomics, proteomics)

The biosynthesis and degradation of 13-Octadecenal, like other fatty acid-derived pheromones, involve complex enzymatic pathways. frontiersin.org A significant future direction lies in the use of integrated omics approaches to provide a holistic view of these processes. mdpi.com Combining metabolomics (the study of metabolites) and proteomics (the study of proteins) can reveal the intricate molecular mechanisms at play. nih.gov

For instance, metabolomic analyses of insect glands can identify this compound alongside its precursors and breakdown products. nih.govmpg.de Simultaneously, proteomic analysis can identify the specific enzymes—such as desaturases, fatty acid reductases (FARs), and oxidases—that are highly expressed during pheromone production. frontiersin.orgunesp.br By integrating these datasets, researchers can correlate the presence of specific enzymes with the production of this compound, thereby elucidating the complete biosynthetic and catabolic pathways. nih.gov This multi-omics approach has been successfully applied to understand pheromone production in other insects, such as the bark beetle Ips typographus, and can be instrumental in identifying the key regulatory genes and enzymes for this compound. researchgate.net

Table 1: Potential Omics Approaches for this compound Research

| Omics Discipline | Objective | Potential Findings for this compound | Relevant Techniques |

|---|---|---|---|

| Metabolomics | Identify and quantify this compound and related metabolites in biological samples. | - Identification of precursors (e.g., specific fatty acids).

| - Gas Chromatography-Mass Spectrometry (GC-MS)

|

| Proteomics | Identify and quantify the full suite of proteins expressed during pheromone biosynthesis. | - Identification of key enzymes (desaturases, reductases, oxidases).

| - Shotgun Proteomics

|

| Transcriptomics | Analyze the gene expression profiles associated with this compound production. | - Identification of genes encoding biosynthetic enzymes.

| - RNA-Sequencing (RNA-Seq) |

| Integrated Analysis | Combine data from multiple omics platforms for a comprehensive understanding. | - Construction of a complete, validated biosynthetic pathway.

| - Bioinformatic Pathway Analysis

|

Advanced Computational Modeling of this compound Biointeractions

Understanding how this compound interacts with its biological targets, primarily olfactory receptors (ORs) in insects, is crucial for designing effective pest management strategies. Advanced computational modeling presents a powerful, non-invasive tool to study these biointeractions at a molecular level. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can predict how the this compound molecule fits into the binding pocket of a specific receptor protein. researchgate.netresearchgate.net

Future research will likely focus on building accurate 3D models of relevant insect ORs and simulating their interaction with this compound. nih.gov These models can help identify the key amino acid residues involved in binding, the optimal conformation of the aldehyde, and the binding energy of the interaction. plos.org Such computational studies can elucidate why the specific chain length, double bond position, and stereochemistry of this compound are critical for its biological activity. Furthermore, modeling can predict how related but inactive compounds fail to bind effectively, providing insights into the high specificity of pheromone detection systems. acs.org

Exploration of Undiscovered Biological Functions in Novel Organisms

While this compound is primarily known as an insect pheromone, its detection in other organisms suggests it may have broader, undiscovered biological roles. For example, (Z)-13-Octadecenal has been reported in the bacterium Streptomyces griseoincarnatus. Its function in a prokaryote is unknown but could involve roles in intercellular signaling, biofilm formation, or as a defense compound.

Further research should focus on exploring the presence and function of this compound in a wider range of organisms, including plants, fungi, and marine life. This exploration could uncover novel ecological interactions and biochemical pathways. For instance, if found in plants, it could function as a defense signal against herbivores or pathogens, or as an allelochemical to inhibit the growth of competing plants. A growing body of literature indicates that microbial symbionts can also play a role in modulating the chemical profiles of their insect hosts, either by producing pheromone components directly or providing precursors. rsc.org Investigating the microbial contribution to this compound production is another promising avenue.

Sustainable and Scalable Production Methodologies for Industrial Applications

The industrial application of insect pheromones for pest control is a green alternative to conventional pesticides. frontiersin.org However, traditional chemical synthesis can be costly and may generate hazardous waste. eurekalert.orgresearchgate.net A key future direction is the development of sustainable and scalable methods for producing this compound.

Biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations, offers a promising green chemistry approach. novonesis.com Researchers are exploring the use of engineered yeasts, such as Saccharomyces cerevisiae, as cellular factories for producing fatty acid-derived pheromones. frontiersin.org By introducing the specific genes for the enzymes that produce this compound into yeast, it may be possible to create a fermentation-based production process that is both sustainable and economically viable. researchgate.net Studies have already demonstrated the potential of fungal alcohol oxidases for the green production of long-chain aliphatic aldehydes. acs.orgacs.org

Addressing Stereoisomeric Purity Challenges in Applied Research

The biological activity of many pheromones is highly dependent on their stereochemistry. This compound is active as the (Z)-isomer (also known as the cis-isomer). The presence of the corresponding (E)- or trans-isomer can, in some cases, reduce or even inhibit the activity of the pheromone. nih.gov Therefore, for applied uses such as in pheromone traps for pest monitoring, ensuring high stereoisomeric purity is critical for efficacy. nih.gov

A significant challenge and research avenue is the development of highly stereoselective synthetic methods that yield the (Z)-isomer with minimal contamination. nih.govresearchgate.net Modern organic synthesis techniques, such as the Julia olefination or catalytic systems, are being optimized to produce Z-alkenes with high selectivity. nih.govorganic-chemistry.orgrsc.org Future work will focus on refining these methods to make them more efficient, cost-effective, and scalable for the industrial production of high-purity (Z)-13-Octadecenal.

Development of Novel Biosensors for this compound Detection

For effective pest management, early and rapid detection of insect presence is crucial. mdpi.com Developing novel biosensors capable of detecting volatile organic compounds (VOCs) like this compound in real-time offers a significant technological advancement over traditional trapping methods. researchgate.netresearchgate.net These devices could be deployed in fields to provide continuous monitoring of pest populations. mdpi.com

Future research in this area will likely focus on using biological recognition elements, such as insect olfactory receptors (ORs) or odorant-binding proteins (OBPs), as the core sensing component. irjmets.comresearchgate.net These proteins are naturally evolved to bind pheromones with high specificity and sensitivity. rsc.org By immobilizing these proteins onto a transducer (e.g., an electrochemical or optical sensor), it is possible to generate a measurable signal upon binding of this compound. researchgate.netnih.gov The development of such biosensors represents a convergence of biotechnology, materials science, and electronics to create powerful new tools for sustainable agriculture. nih.gov

Q & A

Q. What safety measures are critical when handling this compound in inhalation toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.